7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold substituted with chlorine at position 7, a phenyl group at position 1, and a thiazole ring at position 2. This compound belongs to a class of molecules synthesized via multicomponent reactions involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines . Its synthetic versatility allows for combinatorial library generation, making it valuable in drug discovery .
Properties
IUPAC Name |
7-chloro-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3S/c21-12-6-7-14-13(10-12)17(24)15-16(11-4-2-1-3-5-11)23(19(25)18(15)26-14)20-22-8-9-27-20/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCANJEDSPJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Construction of the Chromeno-Pyrrole System: This step involves the cyclization of a suitable precursor, such as a 2-hydroxychalcone, with an appropriate amine under acidic or basic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and phenylating reagents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its complex structure and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of dihydrochromeno[2,3-c]pyrrole-3,9-diones are highly dependent on substituents at positions 1 (aryl), 2 (alkyl/heterocyclic), and 7 (halogen/alkyl). Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Substituent Influence on Bioactivity :
- The thiazole group in the target compound may enhance receptor binding compared to alkyl substituents (e.g., allyl or hydroxyethyl), as seen in TRIF agonist AV-C .
- The 3,4-dimethoxyphenyl substituent in the Ghrelin receptor ligand (NCGC00538279) suggests that electron-donating groups improve affinity for GHSR1a .
Physicochemical Properties: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce melting points (195–197°C vs. 235–237°C for simpler analogues) due to disrupted crystallinity .
Table 2: Reaction Yields Under Different Conditions
| Entry | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | MeOH | RT | 24 | |
| 2 | EtOH | Reflux | 43–52 | |
| 3 | i-PrOH/HCl | RT | Not reported |
Reaction yields improve with polar protic solvents (e.g., EtOH) and elevated temperatures, though the target compound’s synthesis details remain unspecified in available literature.
Biological Activity
7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno-pyrrole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be represented as follows:
This structure incorporates a thiazole ring and a chromeno-pyrrole core, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with tubulin polymerization.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Inhibits tubulin polymerization |
| A549 (Lung Cancer) | 18.6 | Cell cycle arrest |
The compound showed lower IC50 values compared to standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a template for developing new antibacterial agents.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 5.0 | Gram-positive |
| Escherichia coli | 10.0 | Gram-negative |
These results indicate that the compound could be effective against common bacterial infections and warrant further investigation into its mechanism of action as an antimicrobial agent.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chromeno-pyrrole derivatives, including 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The study evaluated their biological activities through various assays:
- Cell Viability Assays : The compound was tested on different cancer cell lines using the MTT assay.
- Apoptosis Assays : Flow cytometry was employed to analyze apoptotic cell populations.
- Cytokine Profiling : ELISA kits were used to measure cytokine levels in treated macrophages.
The findings indicated that this compound not only reduced cell viability in cancer cells but also modulated inflammatory responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
